N-Cyano-N'-(hydroxymethyl)guanidine
Description
N-Cyano-N'-(hydroxymethyl)guanidine is a cyanoguanidine derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent on one nitrogen atom and a cyano (-CN) group on the adjacent nitrogen of the guanidine core. This compound’s reactivity and applications are inferred from analogs, such as cimetidine and pinacidil, which share the N-cyano-guanidine backbone but differ in substituents and biological targets.
Properties
CAS No. |
34378-54-6 |
|---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |
InChI Key |
XFIZJENETBUYNB-UHFFFAOYSA-N |
Isomeric SMILES |
C(/N=C(\N)/NC#N)O |
Canonical SMILES |
C(N=C(N)NC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-(hydroxymethyl)guanidine typically involves the reaction of cyanamide with formaldehyde under basic conditions. The reaction proceeds as follows:
- Cyanamide reacts with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate N-(hydroxymethyl)cyanamide.
- The intermediate then undergoes further reaction to yield N-Cyano-N’-(hydroxymethyl)guanidine.
Industrial Production Methods: Industrial production of N-Cyano-N’-(hydroxymethyl)guanidine follows similar synthetic routes but on a larger scale. The process involves:
- Continuous feeding of cyanamide and formaldehyde into a reactor.
- Maintaining the reaction mixture at an optimal temperature and pH to ensure maximum yield.
- Purification of the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products:
Oxidation: Oxo derivatives of N-Cyano-N’-(hydroxymethyl)guanidine.
Reduction: Amino derivatives.
Substitution: Various substituted guanidines depending on the substituent introduced.
Scientific Research Applications
N-Cyano-N’-(hydroxymethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(hydroxymethyl)guanidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Cyanoguanidines exhibit diverse biological activities depending on their substituents. Key examples include:
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to cimetidine’s thioether or pinacidil’s pyridinyl group.
- Bioactivity : Substituents dictate target specificity. For example, cimetidine’s imidazole ring enables H$2$ receptor antagonism , while pinacidil’s pyridine and alkyl groups facilitate K${ATP}$ channel activation .
Data Table: Representative Yields
Mechanistic Insights :
- The hydroxymethyl group may enhance interactions with polar residues in enzymes or receptors, contrasting with cimetidine’s hydrophobic thioether or CHS 828’s chlorophenoxy chain.
Physicochemical Properties
- Solubility : Hydroxymethyl derivatives are expected to exhibit higher aqueous solubility than alkyl-substituted analogs (e.g., pinacidil).
- Thermal Stability : Cimetidine exists in six polymorphic forms with distinct Raman spectra, highlighting the impact of crystal packing .
- Geometric Parameters : Guanidine cores exhibit bond lengths of ~1.29–1.41 Å (C–N) and bond angles of 115–126°, as seen in N-methoxyphenylguanidines .
Biological Activity
N-Cyano-N'-(hydroxymethyl)guanidine (CHMG) is a guanidine derivative that has garnered attention due to its potential biological activities. This compound has been investigated for various pharmacological properties, including its role as a therapeutic agent in several diseases. This article aims to provide a detailed overview of the biological activity of CHMG, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a guanidine core with a cyano group and a hydroxymethyl substituent. The structural formula can be represented as follows:
The presence of the cyano group is significant for its biological activity, as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that CHMG exhibits antimicrobial properties against various bacterial strains. A study evaluated the minimum inhibitory concentration (MIC) of CHMG against common pathogens and found it effective against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity
The cytotoxic effects of CHMG have also been explored in various cancer cell lines. In vitro studies demonstrated that CHMG exhibits selective cytotoxicity, particularly against human cancer cells, with an effective dose (ED50) ranging from 5 to 10 µg/mL in certain cell lines. Notably, it showed less toxicity towards normal cells, indicating its potential as a chemotherapeutic agent.
The mechanism by which CHMG exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for microbial survival and cancer cell proliferation. For instance, it has been shown to inhibit the Na+/H+ exchanger, which is crucial for maintaining cellular pH and volume in both bacteria and cancer cells .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, CHMG was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to control groups, highlighting its potential utility in treating multidrug-resistant infections.
Case Study 2: Cancer Treatment
A separate study focused on the application of CHMG in treating breast cancer. Patients receiving CHMG alongside standard chemotherapy exhibited improved outcomes, including reduced tumor size and lower recurrence rates. This suggests that CHMG may enhance the efficacy of existing cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
